3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phenylprop-2-en-1-one moiety attached to the pyrrole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde with acetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
- 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde
- 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the phenylprop-2-en-1-one moiety attached to the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
389087-24-5 |
---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(4-ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-2-16-15-19(22-21(16)18-11-7-4-8-12-18)13-14-20(23)17-9-5-3-6-10-17/h3-15,22H,2H2,1H3 |
InChI Key |
DLRHQTRSQYUIHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1)C=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.